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Compound of Interest

Compound Name: ACHROMOPEPTIDASE

Cat. No.: B1167389

Introduction

Achromopeptidase is a potent lytic enzyme with a broad range of bacteriolytic activity, making
it a valuable tool for the formation of protoplasts from various microorganisms, particularly
Gram-positive bacteria that exhibit resistance to lysozyme. This enzyme, a lysyl
endopeptidase, effectively degrades the peptidoglycan layer of the bacterial cell wall, leading to
the release of osmotically sensitive protoplasts.[1] These protoplasts are essential for a
multitude of research applications, including genetic transformation, cell fusion, and studies of
cellular membranes and organelles. This application note provides detailed protocols for the
use of Achromopeptidase in protoplast formation from key bacterial genera, summarizes
optimal conditions, and offers insights into protoplast regeneration.

Mechanism of Action

Achromopeptidase functions as an endopeptidase with a primary specificity for lysyl bonds.[1]
The enzyme targets and cleaves the peptide cross-bridges within the peptidoglycan structure
of bacterial cell walls. This enzymatic action disrupts the integrity of the cell wall, rendering the
cell susceptible to osmotic lysis and leading to the formation of protoplasts in an isotonic
environment. The enzyme contains two primary lytic proteases: a-lytic protease (Alp) and [3-
lytic protease (BIp). Alp cleaves the bond between the polysaccharide and the peptide moiety,
as well as D-Ala-Gly and Gly-Gly peptide bonds in peptidoglycan, while Blp specifically cleaves
Gly-X bonds.
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Mechanism of Achromopeptidase Action

Optimal Conditions for Achromopeptidase Activity

The efficiency of protoplast formation using Achromopeptidase is influenced by several

factors. The optimal conditions can vary depending on the target microorganism.

Parameter Optimal Range/Condition Source
pH 8.0-9.0
Temperature 37°C

Enzyme Concentration

500 - 5000 U/mL (organism
dependent)

[2](3]

Incubation Time

15 minutes - 2 hours (organism

dependent)

[4]

Buffer System

Tris-HCI, Phosphate Buffered

Saline (low salt)

[5]

Osmotic Stabilizer

Sucrose (0.3-0.5 M), Mannitol
(0.4-0.6 M)

[4]16]
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Experimental Protocols

The following are generalized protocols for protoplast formation from common Gram-positive
bacteria using Achromopeptidase. It is recommended to optimize these protocols for specific

strains.

General Workflow for Protoplast Formation
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Protoplast Formation Workflow
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Protocol 1: Protoplast Formation from Staphylococcus
aureus

Staphylococcus aureus is notoriously resistant to lysozyme, making Achromopeptidase an
effective alternative for protoplast formation.[3]

Materials:

Mid-log phase culture of Staphylococcus aureus

Achromopeptidase solution (1000-5000 U/mL in sterile water or buffer)

Digestion Buffer: 50 mM Tris-HCI (pH 8.0) containing 0.5 M Sucrose

Wash Buffer: 50 mM Tris-HCI (pH 8.0) containing 0.5 M Sucrose and 10 mM MgClz

Sterile centrifuge tubes

Phase-contrast microscope
Procedure:

e Harvest S. aureus cells from a mid-log phase culture by centrifugation at 4000 x g for 10
minutes at 4°C.

* Wash the cell pellet twice with cold, sterile Digestion Buffer.

o Resuspend the cell pellet in Digestion Buffer to a final optical density (ODeoo) of
approximately 1.0.

o Add Achromopeptidase to the cell suspension to a final concentration of 1000-5000 U/mL.

[3]
 Incubate the suspension at 37°C for 30-60 minutes with gentle agitation.

o Monitor the formation of protoplasts periodically using a phase-contrast microscope.
Protoplasts will appear as spherical, osmotically fragile bodies.
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» Once a sufficient number of protoplasts have formed, gently pellet them by centrifugation at
1000 x g for 10 minutes.

o Carefully discard the supernatant and gently resuspend the protoplast pellet in Wash Buffer.
* Repeat the washing step (step 8) twice to remove residual enzyme and cell debris.

o The final protoplast pellet can be resuspended in an appropriate buffer for downstream
applications.

Protocol 2: Protoplast Formation from Streptococcus
species
Achromopeptidase is also effective for lysing the cell walls of various Streptococcus species

that are resistant to lysozyme.

Materials:

Log phase culture of Streptococcus sp.

Achromopeptidase solution (500-2000 U/mL)

Digestion Buffer: 20 mM Tris-HCI (pH 8.5) with 0.4 M Mannitol

Wash Buffer: 20 mM Tris-HCI (pH 8.5) with 0.4 M Mannitol and 5 mM CacClz

Sterile microcentrifuge tubes

Procedure:

Collect cells from a log-phase culture by centrifugation at 5000 x g for 5 minutes.

Wash the cells once with the Digestion Buffer.

Resuspend the cells in the Digestion Buffer.

Add Achromopeptidase to a final concentration of 500-2000 U/mL.
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 Incubate at 37°C for 15-45 minutes.

o Observe protoplast formation under a phase-contrast microscope.
o Pellet the protoplasts by centrifugation at 800 x g for 10 minutes.
o Gently wash the protoplasts twice with the Wash Buffer.

e Resuspend the final protoplast pellet in a suitable buffer for your experiment.

Protocol 3: Protoplast Formation from Actinomycetes
(e.g., Streptomyces)

While lysozyme is commonly used for Streptomyces, Achromopeptidase can be used, often
in combination with lysozyme, to enhance protoplast yield, especially for resistant strains.[1][2]

Materials:

o Mycelia from a 24-48 hour culture of Streptomyces sp. grown in a suitable medium (e.g.,
YEME).[4]

o Achromopeptidase solution (500 pg/mL)[2]
e Lysozyme solution (750 pg/mL)[2]

o P Buffer (see reference for composition) containing an osmotic stabilizer (e.g., 0.3 M
Sucrose).[4]

» Wash Buffer: P Buffer with the same osmotic stabilizer.
Procedure:

o Harvest mycelia by centrifugation (e.g., 1000 x g for 10 min).[4]
e Wash the mycelia with a 10.3% sucrose solution.[4]

o Resuspend the mycelial pellet in P Buffer containing the osmotic stabilizer.
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e Add a combination of Lysozyme (final concentration 750 pg/mL) and Achromopeptidase
(final concentration 500 pg/mL).[2]

 Incubate at 30°C for 15-60 minutes, monitoring protoplast release microscopically.[4]
 Filter the suspension through sterile cotton wool to remove mycelial fragments.[4]

o Pellet the protoplasts by gentle centrifugation (e.g., 1000 x g for 7 min).[4]

e Wash the protoplasts twice with the Wash Buffer.

e Resuspend the protoplasts in the desired buffer.

Protoplast Regeneration

The regeneration of a cell wall is a critical step for the propagation of transformed or fused
protoplasts. The specific media and conditions for regeneration are highly species-dependent.

General Steps for Protoplast Regeneration

o Plating: Plate the purified protoplasts on a regeneration medium. This medium is typically a
rich, osmotically stabilized agar-based medium.

 Incubation: Incubate the plates under appropriate conditions (temperature, light/dark) for the
specific organism.

o Cell Wall Synthesis: Protoplasts will begin to synthesize a new cell wall, a process that can
be monitored by staining with calcofluor white.[7]

o Reversion to Normal Morphology: Once the cell wall is reformed, the cells will begin to divide
and revert to their normal morphology.

Troubleshooting
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Issue

Possible Cause

Suggested Solution

Low Protoplast Yield

- Inefficient enzyme activity-
Cells not in the optimal growth

phase- Incorrect osmotic

- Optimize enzyme
concentration and incubation
time- Use cells from the mid-

logarithmic growth phase- Test

stabilizer concentration a range of osmotic stabilizer

concentrations

- Ensure the buffer is isotonic-
) - Hypotonic buffer- Mechanical =~ Handle protoplasts gently
Protoplast Lysis ) )
stress (e.g., use wide-bore pipette

tips, low-speed centrifugation)

] ] - Test different regeneration
- Suboptimal regeneration )
] ] media and supplements-
Poor Regeneration medium- Protoplast damage o o )
o ] Minimize enzymatic digestion
during isolation ) ]
time and mechanical stress

Conclusion

Achromopeptidase is a highly effective enzyme for the generation of protoplasts from a
variety of bacteria, particularly those resistant to lysozyme. By optimizing the conditions for
enzymatic digestion and handling the resulting protoplasts with care, researchers can
successfully prepare these versatile cellular tools for a wide range of molecular biology and
drug discovery applications. The protocols provided herein serve as a starting point for the
development of strain-specific optimization for achieving high yields of viable protoplasts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b1167389#application-of-achromopeptidase-in-
protoplast-formation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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